5-Hydroxy-2-hexanone

描述

Molecular Architecture and Constitutional Isomerism

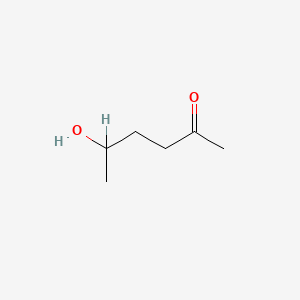

The molecular architecture of this compound is fundamentally defined by its systematic name 5-hydroxyhexan-2-one, which indicates the presence of both ketone and secondary alcohol functional groups within a six-carbon aliphatic chain. The compound possesses a molecular weight of 116.16 grams per mole and follows the constitutional formula C₆H₁₂O₂, positioning it within a large family of structural isomers that share this molecular composition. The structural arrangement features a carbonyl group at the second carbon position and a hydroxyl group at the fifth carbon position, creating a distinctive spatial relationship between these two functional groups that influences the compound's chemical and physical properties.

The constitutional isomerism relationships of this compound within the C₆H₁₂O₂ family demonstrate remarkable structural diversity, with numerous positional and functional group isomers sharing the same molecular formula. Notable constitutional isomers include 3-hydroxyhexan-2-one, which positions the hydroxyl group at the third carbon rather than the fifth, and 4-hydroxy-2-hexanone, where the hydroxyl group is located at the fourth carbon position. These positional isomers exhibit distinct chemical properties despite sharing identical molecular formulas, highlighting the significance of functional group positioning in determining molecular behavior and reactivity patterns.

The SMILES notation for this compound is represented as CC(CCC(=O)C)O, which provides a linear representation of its molecular connectivity. This notation clearly illustrates the carbon backbone structure, showing the ketone functionality at the second position and the hydroxyl group at the fifth position. The compound's Chemical Abstracts Service registry number is 56745-61-0, providing a unique identifier for this specific constitutional arrangement. The InChI key ZSDLLTJVENEIDW-UHFFFAOYSA-N serves as an additional structural identifier that encodes the complete molecular connectivity information in a standardized format.

Stereochemical Analysis of Chiral Centers

The stereochemical analysis of this compound reveals the presence of a single chiral center located at the fifth carbon atom, where the hydroxyl group is attached. This asymmetric carbon center gives rise to two distinct enantiomers: the (5R)-5-hydroxy-2-hexanone and the (5S)-5-hydroxy-2-hexanone configurations. The R-enantiomer has been specifically characterized and assigned the Chemical Abstracts Service registry number 65709-73-1, distinguishing it from the racemic mixture and the S-enantiomer.

The (5R)-5-hydroxy-2-hexanone enantiomer has been extensively studied and characterized through various analytical techniques. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the hydroxyl group, methyl group, propyl chain, and hydrogen atom attached to the fifth carbon are ranked according to atomic number priorities. The spatial arrangement of these substituents determines the absolute configuration as either R or S, with the R-configuration representing a specific three-dimensional arrangement that cannot be superimposed on its mirror image.

The stereochemical properties of this compound significantly influence its biological activity and chemical reactivity patterns. The presence of the chiral center creates distinct pharmacological and toxicological profiles for each enantiomer, as biological systems often exhibit stereoselective recognition and metabolism pathways. This stereoselectivity becomes particularly important when considering the compound's role as a metabolic intermediate and its potential interactions with biological macromolecules such as proteins and enzymes.

| Stereochemical Properties | Details |

|---|---|

| Number of Chiral Centers | 1 |

| Chiral Carbon Position | Carbon-5 |

| R-Enantiomer CAS Number | 65709-73-1 |

| S-Enantiomer CAS Number | Not specified in sources |

| Molecular Formula (both enantiomers) | C₆H₁₂O₂ |

| Molecular Weight (both enantiomers) | 116.16 g/mol |

Tautomeric Behavior and Keto-Enol Equilibrium

The tautomeric behavior of this compound is primarily governed by keto-enol equilibrium processes that involve the interconversion between ketone and enol forms through proton transfer mechanisms. This dynamic equilibrium represents a fundamental aspect of carbonyl chemistry, where compounds containing alpha-hydrogens adjacent to carbonyl groups can undergo spontaneous isomerization to form enol tautomers. In the case of this compound, the presence of alpha-hydrogens at the first and third carbon positions enables tautomeric behavior that significantly influences the compound's chemical reactivity and stability.

The keto-enol tautomerism in this compound follows established mechanistic pathways that involve either acid-catalyzed or base-catalyzed proton transfer processes. Under acidic conditions, the carbonyl oxygen becomes protonated, facilitating the removal of an alpha-hydrogen and subsequent formation of the enol tautomer. Conversely, under basic conditions, the alpha-hydrogen is directly abstracted to form an enolate intermediate, which subsequently undergoes protonation to yield the enol form. These mechanistic pathways are reversible, with the equilibrium position typically favoring the more stable ketone form over the enol form.

The equilibrium position in keto-enol tautomerism is influenced by several structural and environmental factors that determine the relative stability of the ketone and enol forms. For this compound, the presence of the hydroxyl group at the fifth position may influence the tautomeric equilibrium through intramolecular hydrogen bonding interactions or through modifications to the electronic environment of the carbonyl group. Additionally, solvent effects, temperature, and the presence of catalysts can significantly shift the equilibrium position, affecting the predominant tautomeric form under specific reaction conditions.

The practical implications of keto-enol tautomerism in this compound extend to its chemical reactivity patterns and synthetic applications. The enol form exhibits distinct nucleophilic properties compared to the ketone form, enabling participation in different reaction pathways such as aldol condensations, Michael additions, and electrophilic substitution reactions. Understanding the tautomeric behavior becomes crucial for predicting reaction outcomes and designing synthetic strategies that exploit the unique reactivity of either the ketone or enol forms.

Comparative Structural Analysis with Hexanone Derivatives

The comparative structural analysis of this compound with related hexanone derivatives reveals significant insights into structure-activity relationships and the influence of functional group positioning on molecular properties. The most closely related compounds include 3-hydroxyhexan-2-one, 4-hydroxy-2-hexanone, and various other positional isomers that maintain the same molecular formula while altering the spatial arrangement of functional groups. These structural variations provide valuable opportunities to examine how hydroxyl group positioning affects chemical behavior, physical properties, and biological activity.

3-Hydroxyhexan-2-one represents a significant structural analogue where the hydroxyl group is positioned at the third carbon rather than the fifth carbon. This positional change creates a beta-hydroxy ketone arrangement compared to the gamma-hydroxy ketone structure of this compound. The proximity of the hydroxyl group to the carbonyl function in 3-hydroxyhexan-2-one enables different intramolecular interactions and may influence the compound's stability, reactivity, and tautomeric behavior. The Chemical Abstracts Service registry number for 3-hydroxyhexan-2-one is 54123-75-0, distinguishing it from the 5-hydroxy isomer.

4-Hydroxy-2-hexanone provides another important comparative reference point, with the hydroxyl group positioned at the fourth carbon, creating an intermediate structural arrangement between the 3-hydroxy and 5-hydroxy isomers. This compound, with Chemical Abstracts Service registry number 56072-26-5, exhibits its own unique set of chemical and physical properties that reflect the influence of hydroxyl group positioning on molecular behavior. The systematic comparison of these positional isomers reveals trends in boiling points, solubility characteristics, and chemical reactivity that correlate with the distance between the hydroxyl and carbonyl functional groups.

The broader family of C₆H₁₂O₂ isomers includes not only the hydroxy-hexanone derivatives but also carboxylic acids, esters, and other structural arrangements that share the same molecular formula. Hexanoic acid, for example, represents a functional group isomer with the Chemical Abstracts Service registry number 142-62-1 and exhibits completely different chemical properties despite sharing the same elemental composition. This diversity within the C₆H₁₂O₂ family demonstrates the profound influence of functional group identity and positioning on molecular properties and behavior.

| Compound | CAS Number | Hydroxyl Position | Key Structural Features |

|---|---|---|---|

| This compound | 56745-61-0 | Carbon-5 | Gamma-hydroxy ketone, chiral center |

| 3-Hydroxyhexan-2-one | 54123-75-0 | Carbon-3 | Beta-hydroxy ketone, closer OH-CO proximity |

| 4-Hydroxy-2-hexanone | 56072-26-5 | Carbon-4 | Intermediate positioning, chiral center |

| (5R)-5-Hydroxy-2-hexanone | 65709-73-1 | Carbon-5 | R-enantiomer, defined stereochemistry |

属性

CAS 编号 |

56745-61-0 |

|---|---|

分子式 |

C6H12O2 |

分子量 |

116.16 g/mol |

IUPAC 名称 |

5-hydroxyhexan-2-one |

InChI |

InChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h5,7H,3-4H2,1-2H3 |

InChI 键 |

ZSDLLTJVENEIDW-UHFFFAOYSA-N |

SMILES |

CC(CCC(=O)C)O |

规范 SMILES |

CC(CCC(=O)C)O |

同义词 |

5-hydroxy-2-hexanone |

产品来源 |

United States |

科学研究应用

Chemical Synthesis

Intermediate in Organic Chemistry

5-Hydroxy-2-hexanone serves as an important intermediate in the synthesis of various chemicals and solvents. It can be transformed into several derivatives, including 2,5-hexanedione and 2,5-hexanediol, which are crucial in producing pharmaceuticals and agrochemicals . The compound's ability to undergo oxidation and reduction reactions makes it versatile for synthetic applications.

Toxicological Research

Neurotoxicity Studies

Research has indicated that this compound is metabolized to 2,5-hexanedione, a compound known for its neurotoxic effects. Studies involving animal models, particularly rats, have demonstrated that exposure to high concentrations of this compound can lead to neurological symptoms such as ataxia and axonal swellings .

Case Study: Inhalation Exposure

A study on rats exposed to this compound showed significant neurotoxic effects, including:

- Weight Loss : Progressive weight loss was observed after prolonged exposure.

- Nerve Damage : Hind limb footdrop and nerve fiber degeneration were noted .

Pharmacological Applications

Potential Therapeutic Uses

Emerging research suggests that this compound may have therapeutic potential due to its structural properties. It has been investigated for its role as a chiral building block in the synthesis of bioactive molecules. Biocatalytical methods are being explored to enhance the accessibility of this compound for pharmaceutical applications .

Summary of Key Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Acts as an intermediate for producing various chemicals and solvents. |

| Toxicological Research | Studied for neurotoxic effects; significant findings in animal models regarding nerve damage. |

| Pharmacological Research | Investigated as a chiral building block for synthesizing bioactive compounds. |

化学反应分析

Chemical Reactions Involving 5-Hydroxy-2-Hexanone

This compound participates in various chemical reactions, primarily involving oxidation and reduction processes. Below are the key reactions:

Oxidation Reactions

-

Formation of 2,5-Hexanedione : When oxidized, this compound can convert into 2,5-hexanedione, a diketone. This transformation has significant implications in neurotoxicity studies, as 2,5-hexanedione is known to exhibit neurotoxic effects in both laboratory animals and humans .

Reduction Reactions

-

Formation of 2,5-Hexanediol : The compound can also undergo reduction to yield 2,5-hexanediol. This reaction is particularly relevant in metabolic pathways where the compound is processed in biological systems .

Cyclization Reactions

-

Dihydrofuran Formation : Under certain conditions, such as during gas chromatography or thermal dehydration, this compound may cyclize to form dihydrofurans. This reaction involves acid-catalyzed cyclization followed by dehydration .

Metabolic Pathways

The metabolism of this compound is crucial for understanding its biological activity and toxicity:

Toxicological Implications

The predominant metabolite from the metabolism of this compound is believed to be responsible for neurotoxic effects observed in laboratory studies. Symptoms include ataxia and axonal swellings due to exposure to high concentrations of its metabolites .

Grignard Reaction

A common synthetic route involves the Grignard reaction starting from appropriate aldehydes or ketones followed by oxidation processes.

Comparative Analysis with Related Compounds

To better understand the chemical behavior of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 2-Hexanone | C6H12O | Parent compound; lacks hydroxyl group |

| 2,5-Hexanedione | C6H10O2 | Diketone; more potent neurotoxin |

| 2,5-Hexanediol | C6H14O2 | Diol; less toxic than its ketone counterparts |

| Methyl Ethyl Ketone | C6H12O | Similar solvent properties; different toxicity profile |

| Acetophenone | C8H8O | Aromatic ketone; distinct chemical behavior |

This table highlights how the unique hydroxylation pattern of this compound influences its reactivity and toxicity compared to its analogs.

相似化合物的比较

Structural and Metabolic Relationships

The table below compares 5-hydroxy-2-hexanone with key analogs in terms of structure, toxicity, and metabolic pathways:

Key Differences in Toxicity and Stability

- This compound vs. 2,5-HD: While this compound is non-toxic, 2,5-HD is the primary neurotoxic agent. The latter’s diketone structure enables covalent binding to lysine residues in proteins, initiating neuropathy .

- 4,5-Dihydroxy-2-hexanone: This compound is unstable and converts to 2,5-HD during urine acid hydrolysis, complicating its detection in biological monitoring .

- Positional Isomers (e.g., 1-Hydroxy-2-hexanone): The hydroxyl group’s position (C1 vs. C5) alters metabolic fate. 1-Hydroxy-2-hexanone undergoes further oxidation to gamma-valerolactone, bypassing neurotoxic pathways .

Pharmacokinetic Variations

- Half-Life: In hens, this compound in plasma has a terminal half-life of 7.6 hours, compared to 12.6 hours for 2,5-HD .

- Tissue Distribution: this compound is abundant in urinary-fecal excreta, whereas 2,5-HD accumulates in the liver, lung, and kidney .

- Biotransformation: this compound can cyclize to 2,5-dimethylfuran or oxidize to 2,5-HD, depending on enzymatic conditions .

Analytical and Regulatory Considerations

- Biomonitoring: Total urinary 2,5-HD (including contributions from this compound and 4,5-dihydroxy-2-hexanone) was historically used for n-hexane exposure assessment. However, ACGIH now recommends measuring free 2,5-HD (BEI: 0.4 mg/L) due to variability in hydrolysis-dependent conversion .

- Controversies: Discrepancies arise from the instability of this compound during urine pretreatment, which may overestimate 2,5-HD levels .

常见问题

Basic Research Questions

Q. What analytical methods are recommended for detecting 5-hydroxy-2-hexanone in biological and environmental samples?

- Methodology : Gas chromatography (GC) coupled with mass spectrometry (MS) is the primary technique for identifying this compound and its metabolites (e.g., 2,5-hexanedione, 2-hexanol) in urine, blood, or air samples. Sample preparation often involves derivatization to improve volatility. For environmental matrices (air/water), solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) is used prior to GC-MS analysis .

- Key Considerations : Thermal degradation during GC analysis may lead to artifacts like 2,5-dimethylfuran; thus, validation with stable isotope-labeled internal standards is critical .

Q. How does this compound contribute to neurotoxicity in metabolic pathways?

- Pathway : this compound is an intermediate metabolite of 2-hexanone and n-hexane. It undergoes further oxidation to 2,5-hexanedione (2,5-HD), which forms pyrrole adducts with lysine residues in neurofilament proteins. These adducts cross-link, disrupting axonal transport and causing peripheral neuropathy .

- Experimental Validation : In vitro studies using rat liver microsomes confirm cytochrome P-450-mediated oxidation, though specific isozymes remain unidentified. Urinary 2,5-HD is a biomarker for neurotoxicity risk assessment .

Q. What enzymatic systems interact with this compound, and how do they influence toxicity?

- Affected Enzymes : this compound slightly inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and phosphofructokinase (PFK), key enzymes in glycolysis. This inhibition is less pronounced compared to 2,5-HD, suggesting secondary mechanisms in neurotoxicity .

- Methodology : Enzyme activity assays (e.g., spectrophotometric NADH/NAD+ monitoring) in purified systems or cell lysates are used to quantify inhibition kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neurotoxicity thresholds for this compound across studies?

- Approach : Conduct dose-response studies in animal models (e.g., rats) with controlled exposure durations. Use histopathology (e.g., nerve conduction velocity tests) paired with pharmacokinetic modeling to correlate metabolite levels (2,5-HD) with neuropathic effects. Address interspecies variability by comparing metabolic rates in human hepatocyte models .

- Data Gaps : Current thresholds rely on 2-hexanone/n-hexane studies; direct this compound exposure data are limited .

Q. What experimental designs are optimal for chronic toxicity studies of this compound?

- Design Framework :

- In Vivo : Use a two-generation reproductive toxicity model in rodents to assess transgenerational effects. Include functional observational batteries (FOBs) and neurohistopathology endpoints .

- In Vitro : Apply multi-omics (transcriptomics/proteomics) to human neuronal cell lines exposed to subchronic doses. Focus on axonal transport proteins (e.g., kinesin, dynein) .

- Challenges : Differentiate between parent compound and metabolite effects; use isotopically labeled this compound to track biotransformation .

Q. What synthetic routes are feasible for producing this compound in vitro versus in vivo?

- In Vivo Synthesis : Biocatalytic approaches using engineered cytochrome P-450 enzymes or whole-cell bacterial systems (e.g., E. coli expressing alkane hydroxylases) .

- In Vitro Synthesis : Chemical oxidation of 2-hexanone using tert-butyl hydroperoxide (TBHP) or metal catalysts (e.g., Fe(II)/H₂O₂). Monitor reaction intermediates via NMR or IR spectroscopy .

Q. How can environmental persistence and bioaccumulation of this compound be assessed?

- Analytical Strategy :

- Persistence : Aerobic/anaerobic biodegradation assays in soil/water systems, measuring half-life via GC-MS .

- Bioaccumulation : Use octanol-water partition coefficients (log Kow) predicted via quantitative structure-activity relationship (QSAR) models. Validate with aquatic species (e.g., Daphnia magna) exposure studies .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。